molecular formula C16H15N3O4S B5834977 methyl 5-({[5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-2-furoate

methyl 5-({[5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-2-furoate

Cat. No. B5834977
M. Wt: 345.4 g/mol
InChI Key: XGBDGRSOGFPVTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 5-({[5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-2-furoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a furoate ester derivative of triazole and has been synthesized using various methods.

Mechanism of Action

The mechanism of action of methyl 5-({[5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-2-furoate is not fully understood. However, it is believed to exert its biological activity by inhibiting the activity of certain enzymes, such as cytochrome P450 and DNA topoisomerase. It may also interact with cellular membranes and disrupt their integrity, leading to cell death.
Biochemical and Physiological Effects:
Methyl 5-({[5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-2-furoate has been shown to have various biochemical and physiological effects. It has been found to inhibit the growth of fungi and bacteria by disrupting their cell membranes and inhibiting the activity of certain enzymes. It has also been shown to induce apoptosis in cancer cells by activating certain signaling pathways. In addition, it has been used as a fluorescent probe to study protein-ligand interactions.

Advantages and Limitations for Lab Experiments

Methyl 5-({[5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-2-furoate has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been shown to have potent biological activity in various assays. However, it also has some limitations, such as its low solubility in water and its potential toxicity to cells at high concentrations.

Future Directions

Methyl 5-({[5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-2-furoate has several potential future directions for research. One direction is to further investigate its potential as an antifungal and antibacterial agent, as well as its potential anticancer activity. Another direction is to explore its use as a fluorescent probe for studying protein-ligand interactions. Additionally, it may be possible to modify the structure of this compound to improve its solubility and reduce its toxicity. Finally, it may be possible to use this compound as a precursor for the synthesis of other bioactive compounds or materials.

Synthesis Methods

Methyl 5-({[5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-2-furoate can be synthesized using different methods, including the reaction of 5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol with methyl 2-bromo-2-furoate. The reaction is carried out in the presence of a base, such as potassium carbonate, in an organic solvent, such as dimethylformamide (DMF). The product is obtained in good yield and purity after purification using column chromatography.

Scientific Research Applications

Methyl 5-({[5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-2-furoate has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, it has shown promising results as an antifungal and antibacterial agent. It has also been investigated for its potential anticancer activity. In biochemistry, it has been used as a fluorescent probe to study protein-ligand interactions. In materials science, it has been used as a precursor for the synthesis of metal nanoparticles.

properties

IUPAC Name

methyl 5-[[5-(2-methoxyphenyl)-1H-1,2,4-triazol-3-yl]sulfanylmethyl]furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O4S/c1-21-12-6-4-3-5-11(12)14-17-16(19-18-14)24-9-10-7-8-13(23-10)15(20)22-2/h3-8H,9H2,1-2H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGBDGRSOGFPVTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NC(=NN2)SCC3=CC=C(O3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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